5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Starting Materials: 2,5-dimethylbenzyl chloride.
Reaction Conditions: The benzylation of the pyrazolo[3,4-d]pyrimidine core is achieved using a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Addition of the Hydroxyethyl Group
Starting Materials: Ethylene oxide or 2-bromoethanol.
Reaction Conditions: The hydroxyethyl group is introduced via nucleophilic substitution, typically in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-amino-1H-pyrazole and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
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Reduction
- The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to modify the functional groups, such as reducing the carbonyl group to an alcohol.
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Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is studied for its interactions with biological macromolecules and its ability to modulate biological pathways.
Medicine
In medicine, derivatives of pyrazolo[3,4-d]pyrimidines are investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and inhibitors of specific enzymes. The compound’s ability to interact with cellular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular functions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.
Pathways: The compound can affect pathways related to cell cycle regulation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethyl group and a dimethylphenyl group makes it particularly interesting for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVGKSCSZEOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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